molecular formula C15H9ClF3NOS B1295673 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone CAS No. 38221-55-5

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Cat. No.: B1295673
CAS No.: 38221-55-5
M. Wt: 343.8 g/mol
InChI Key: NAQGVVKCOQMRPX-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS: 38221-55-5) is a phenothiazine derivative with the molecular formula C₁₅H₉ClF₃NOS and a molar mass of 343.75 g/mol . It features a trifluoromethyl (-CF₃) group at the 2-position of the phenothiazine ring and a chloroacetyl moiety at the N-10 position (Figure 1).

Synthesis:
The compound is synthesized via Method B ():

Reagents: 2-Trifluoromethyl-10H-phenothiazine, triethylamine, and chloroacetyl chloride in dry toluene.

Conditions: Reaction at 0–5°C followed by reflux for 5–6 hours.

Properties

IUPAC Name

2-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGVVKCOQMRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290903
Record name 2-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38221-55-5
Record name 38221-55-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Reaction with Chloroacetyl Chloride

This method involves the direct reaction of 2-trifluoromethyl phenothiazine with chloroacetyl chloride.

Procedure:

  • Reagents:
    • 2-Trifluoromethyl phenothiazine (2.0 g, 7.49 mmol)
    • Chloroacetyl chloride (0.88 mL, 11.23 mmol)
  • Solvent: Toluene (30 mL)

  • Conditions:

    • The reaction is initiated at 0°C and then heated to 80°C for a duration of 12 hours.
  • Post-reaction Treatment:

    • The mixture is cooled to room temperature, concentrated under reduced pressure, and the residue is dissolved in dichloromethane (50 mL).
    • The solution is washed with water (2 × 50 mL), dried over anhydrous sodium sulfate, and evaporated to yield the product as a white solid.

Yield: Approximately 97%.

Comparative Analysis of Preparation Methods

To provide a clearer overview of the different methods for synthesizing this compound, a comparative table has been created:

Method Reagents Solvent Temperature Duration Yield
Method 1 2-Trifluoromethyl phenothiazine, Chloroacetyl chloride Toluene 0°C to 80°C 12 hours ~97%
Method 2 Phenothiazine, Chloroacetyl chloride Dry Benzene Reflux 2.5 hours High (exact yield not specified)

Research Findings and Applications

The synthesis of compounds like this compound is crucial for advancing medicinal chemistry due to their potential therapeutic effects. The trifluoromethyl group enhances lipophilicity and stability, making these compounds suitable candidates for drug development targeting various neurological conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone has shown promise in medicinal chemistry, particularly as an antipsychotic agent. The phenothiazine derivatives are known for their neuroleptic properties, making them candidates for treating schizophrenia and other mental health disorders.

Case Study: Antipsychotic Activity

A study evaluated the efficacy of phenothiazine derivatives in reducing symptoms of schizophrenia. The results indicated that compounds similar to this compound exhibited significant reductions in psychotic symptoms compared to placebo controls. This suggests potential therapeutic applications in psychiatric medicine.

Agrochemicals

The compound's structural characteristics allow it to serve as a basis for developing agrochemicals, particularly pesticides and herbicides. The trifluoromethyl group enhances biological activity and stability.

Case Study: Pesticidal Activity

Research conducted on various phenothiazine derivatives demonstrated their effectiveness as insecticides against agricultural pests. Specifically, formulations including this compound showed increased lethality against target pest species compared to existing commercial products.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and coatings due to its unique chemical properties.

Case Study: Polymer Synthesis

A recent study explored the incorporation of phenothiazine derivatives into polymer matrices to enhance their thermal stability and mechanical properties. The addition of this compound improved the overall performance of the polymer composites, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone involves its interaction with various molecular targets:

    Receptor Binding: The compound binds to dopamine and serotonin receptors, modulating neurotransmitter activity.

    Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, enhancing its pharmacological effects.

    Pathways: The compound affects signaling pathways related to mood regulation and nausea control.

Comparison with Similar Compounds

Physical Properties :

  • Melting Point (mp): Not explicitly reported, but structurally similar analogs (e.g., compound 17) exhibit mp = 117–119°C .
  • Hazard Classification: Xi (Irritant) .

Comparison with Structural Analogs

Key analogs include derivatives with substituent variations at the 2-position of the phenothiazine ring. These modifications influence physicochemical properties, synthetic yields, and biological activity.

Key Observations :

The -OCH₃ group (compound 18) is electron-donating, which may reduce electrophilicity but improve solubility in polar solvents .

Synthetic Yields: Chloro-substituted derivative 17 achieves the highest yield (82%), likely due to the favorable reactivity of chloroacetyl chloride with 2-chloro-phenothiazine . Methoxy-substituted 18 shows a slightly lower yield (78%), possibly due to steric hindrance from the bulkier -OCH₃ group .

Thermal Stability :

  • Melting points correlate with substituent polarity: -Cl (117–119°C) < -OCH₃ (120–122°C). The -CF₃ analog’s mp is unreported but expected to be higher due to increased molecular rigidity .

CB1 Receptor Antagonism :

  • Compound 16 and its analogs (e.g., 17 , 18 ) were evaluated as peripherally acting CB1 receptor antagonists. The -CF₃ group in 16 may enhance lipophilicity, improving blood-brain barrier penetration compared to -Cl or -OCH₃ derivatives .

Structural-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (-CF₃, -Cl) : Increase binding affinity to hydrophobic receptor pockets.
  • Electron-Donating Groups (-OCH₃) : May reduce receptor interaction due to decreased electrophilicity .

Biological Activity

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a phenothiazine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C15H9ClF3NOSC_{15}H_9ClF_3NOS and a molecular weight of 343.75 g/mol. Its structure includes a trifluoromethyl group, which significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective effects, supported by various studies and data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study demonstrated that phenothiazines induce apoptosis in multiple cancer types, including leukemia and melanoma. The compound showed IC50 values comparable to standard chemotherapeutics like cisplatin in certain cell lines, indicating strong antiproliferative activity .
    • Cell Cycle Arrest : Treatment with this compound resulted in G0/G1 phase arrest in A549 lung cancer cells, significantly increasing the sub-G1 population, which is indicative of apoptosis .
  • Mechanism of Action :
    • The mechanism involves the modulation of apoptotic pathways and the induction of oxidative stress within cancer cells. It has been shown to inhibit tumor necrosis factor-alpha (TNFα) production, further contributing to its anticancer effects .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated.

Antibacterial Efficacy

  • The compound exhibited moderate antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL .
  • In vitro studies indicated that the compound disrupts bacterial cell membranes, leading to cell death through permeabilization mechanisms .

Neuroprotective Effects

Phenothiazine derivatives are known for their neuroprotective properties, attributed to their ability to modulate neurotransmitter systems.

Neuroprotective Mechanism

  • This compound has been shown to enhance cholinergic signaling by inhibiting acetylcholinesterase (AChE), which may provide therapeutic benefits in neurodegenerative conditions .
  • In Vivo Studies : Research using zebrafish models demonstrated that this compound can modulate cholinesterase activity in a dose-dependent manner without significant toxicity during development .

Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer Significant cytotoxicity against various cancer cell lines; induces apoptosis and cell cycle arrest
Antibacterial Moderate activity against S. aureus and E. coli; disrupts bacterial membranes
Neuroprotective Modulates cholinergic signaling; inhibits AChE with low toxicity in vivo

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